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Introduction
Goniothalamin is a naturally occurring styryl-lactone found in various plants of the

Goniothalamus genus. It has garnered significant interest within the scientific community due to

its wide range of biological activities, including potent cytotoxic effects against various cancer

cell lines. The elucidation of its molecular structure through spectroscopic techniques is

fundamental for its identification, characterization, and further development as a potential

therapeutic agent. This technical guide provides a comprehensive overview of the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of

Goniothalamin, complete with detailed experimental protocols and an interpretation of the

spectral data.

Spectroscopic Data of Goniothalamin
The spectroscopic data presented below has been compiled from various scientific sources to

provide a comprehensive reference for the structural characterization of Goniothalamin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.
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Table 1: ¹H NMR Spectroscopic Data for Goniothalamin (in CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.26 - 7.38 m Aromatic-ring protons

6.90 - 6.93 m Alkene proton

6.72 d Alkene proton

6.26 dd Alkene proton

6.08 dt Alkene proton

5.09 - 5.10 m

Oxygen-attached

proton (–CH–) of the

lactone ring

2.53 - 2.55 m

Methylene hydrogens

(–CH₂–) of the lactone

ring

Note: The chemical shifts and coupling constants may vary slightly depending on the solvent

and the spectrometer frequency used.

Table 2: ¹³C NMR Spectroscopic Data for Goniothalamin (in CDCl₃)[1][2]
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Chemical Shift (δ) ppm Assignment

163.8 C-2 (Carbonyl carbon)

144.6 Olefinic carbon

135.8 C-9 (Aromatic carbon)

133.2 Olefinic carbon

128.7 C-11 and C-13 (Aromatic carbons)

128.4 Aromatic carbon

126.7 C-10 and C-14 (Aromatic carbons)

125.7 Olefinic carbon

121.8 Olefinic carbon

78.0 C-6 (Oxygen-attached carbon)

29.9 C-5 (Methylene carbon)

Note: The assignments are based on spectroscopic analysis and comparison with published

data.[1][2]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Goniothalamin[1]
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Wavenumber (cm⁻¹) Functional Group

3011 C-H stretch (aromatic)

2914 C-H stretch (asymmetric)

2857 C-H stretch (aliphatic, symmetric)

1719 C=O stretch (lactone)

1690 C=C stretch (olefin)

1455 C-H bend (aliphatic)

1393 C-C stretch (aromatic)

1250 C-O stretch

969 =C-H bend (olefin)

763 C-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It

is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for Goniothalamin

Technique Ion m/z

LC-ESI-TOF/MS [M+1]⁺ 201

The molecular formula of Goniothalamin is C₁₃H₁₂O₂. The calculated molecular weight is

200.23 g/mol . The observed m/z of 201 in the ESI-MS corresponds to the protonated molecule

[M+H]⁺.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
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NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of purified Goniothalamin.

Dissolve the sample in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

A high-field NMR spectrometer (e.g., 400 MHz, 500 MHz, or 600 MHz) is recommended

for better resolution.

Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-

noise ratio.

Acquire ¹³C NMR spectra, including DEPT-135 and DEPT-90 experiments to aid in the

assignment of carbon signals.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Correlation) are crucial for unambiguous assignment of all proton and carbon signals.

IR Spectroscopy
Sample Preparation:

For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be

used.

KBr Pellet Method: Mix a small amount of Goniothalamin (1-2 mg) with dry potassium

bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a

thin, transparent pellet using a hydraulic press.
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ATR Method: Place a small amount of the solid sample directly on the ATR crystal.

Instrumentation and Data Acquisition:

A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Record the spectrum in the mid-infrared range (4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder (for KBr pellet) or the clean

ATR crystal.

Run the sample spectrum and ratio it against the background to obtain the final

absorbance or transmittance spectrum.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of Goniothalamin (e.g., 0.1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is injected into the

LC system, which separates the components before they enter the mass spectrometer.

Instrumentation and Data Acquisition:

An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap

mass analyzer is suitable for accurate mass determination.

Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

High-resolution mass spectrometry (HRMS) is essential to confirm the elemental

composition of the molecular ion.

Spectroscopic Data Interpretation
The combined analysis of NMR, IR, and MS data allows for the unambiguous structural

elucidation of Goniothalamin.
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MS Data: The ESI-MS data showing an m/z of 201 for the [M+H]⁺ ion confirms the molecular

weight of Goniothalamin as 200, corresponding to the molecular formula C₁₃H₁₂O₂.

IR Spectrum: The IR spectrum reveals the presence of key functional groups. The strong

absorption at 1719 cm⁻¹ is characteristic of a carbonyl group in a six-membered lactone

(α,β-unsaturated δ-lactone). The bands at 1690 cm⁻¹ and 969 cm⁻¹ indicate the presence of

a C=C double bond (olefin). The absorptions in the 3011 cm⁻¹ and 1393 cm⁻¹ regions are

indicative of an aromatic ring.

¹³C NMR Spectrum: The ¹³C NMR spectrum shows 13 distinct carbon signals, consistent with

the molecular formula. The signal at δ 163.8 ppm is assigned to the carbonyl carbon of the

lactone. Several signals in the downfield region (δ 121.8-144.6 ppm) correspond to the

olefinic and aromatic carbons. The signal at δ 78.0 ppm is attributed to the oxygen-bearing

methine carbon (C-6), and the signal at δ 29.9 ppm corresponds to the methylene carbon (C-

5) in the lactone ring.

¹H NMR Spectrum: The ¹H NMR spectrum provides detailed information about the proton

environment. The multiplet in the aromatic region (δ 7.26-7.38 ppm) integrates to five

protons, indicating a monosubstituted benzene ring. The signals for the olefinic protons and

the protons on the lactone ring are observed in the upfield region. The coupling patterns

observed in the 2D NMR spectra (COSY, HSQC, HMBC) allow for the complete assignment

of the proton and carbon signals and confirm the connectivity of the atoms, thus establishing

the structure of Goniothalamin.

Signaling Pathways and Experimental Workflows
Goniothalamin exerts its cytotoxic effects through the induction of apoptosis and cell cycle

arrest via multiple signaling pathways. Understanding these pathways is crucial for its

development as an anticancer agent.
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Caption: Goniothalamin-induced apoptosis signaling pathway.
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This diagram illustrates the intrinsic pathway of apoptosis induced by Goniothalamin. The

process is initiated by an increase in reactive oxygen species (ROS) and a decrease in

glutathione (GSH), leading to oxidative stress and DNA damage. This, in turn, upregulates the

tumor suppressor protein p53. Activated p53 triggers the activation of caspase-2, leading to the

release of cytochrome c from the mitochondria. Cytochrome c then activates caspase-9, which

subsequently activates the executioner caspase-3, ultimately leading to programmed cell death

or apoptosis.
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Caption: Goniothalamin-induced G2/M cell cycle arrest.

Goniothalamin can also induce cell cycle arrest, primarily at the G2/M phase. This is mediated

by the disruption of the intracellular redox balance, which leads to the degradation of the

cdc25C phosphatase. The degradation of cdc25C prevents the activation of the cyclin B/CDK1

complex, which is essential for entry into mitosis, thereby causing cell cycle arrest at the G2/M

checkpoint and subsequently leading to apoptosis.
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Caption: Workflow for spectroscopic identification of Goniothalamin.

This workflow diagram outlines the logical progression from sample preparation to the final

structural elucidation of Goniothalamin. It begins with the extraction and purification of the

compound from its natural source. The purified sample is then subjected to a battery of

spectroscopic analyses, including MS, IR, and NMR. The data obtained from these techniques

are then collectively interpreted to determine the molecular weight, molecular formula,

functional groups, and the precise arrangement of atoms, ultimately leading to the confirmed

structure of Goniothalamin.

Conclusion
The spectroscopic data and methodologies presented in this guide provide a robust framework

for the identification and characterization of Goniothalamin. A thorough understanding of its

spectral properties is indispensable for researchers working on the isolation, synthesis, and

biological evaluation of this promising natural product. Furthermore, the elucidation of its

mechanisms of action through various signaling pathways offers valuable insights for the

development of novel anticancer therapies. This guide serves as a comprehensive resource to

facilitate further research and development in this exciting field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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